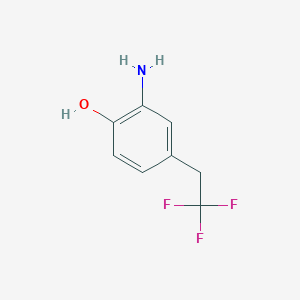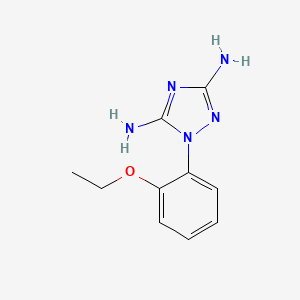
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that features a triazole ring substituted with an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2-ethoxyphenyl hydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring, to form various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Nitronate anions in the presence of nitroalkanes.
Major Products:
Oxidation: Brominated triazole derivatives.
Substitution: Oximes and nitronic acid derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethoxyphenyl group.
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: Another compound with an ethoxyphenyl group but different core structure.
Uniqueness: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both the ethoxyphenyl group and the triazole ring, which confer specific chemical properties and potential biological activities not found in other similar compounds .
Propiedades
Fórmula molecular |
C10H13N5O |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H13N5O/c1-2-16-8-6-4-3-5-7(8)15-10(12)13-9(11)14-15/h3-6H,2H2,1H3,(H4,11,12,13,14) |
Clave InChI |
QUTIEVVPPYNZFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


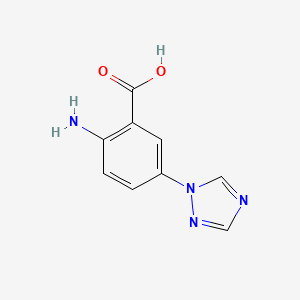
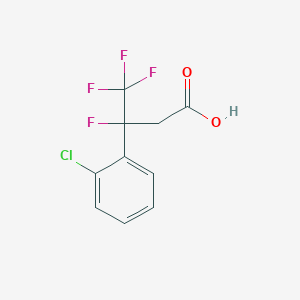

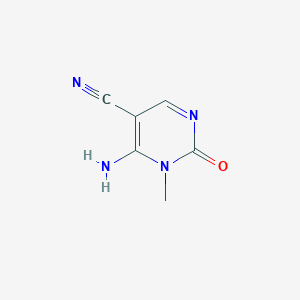

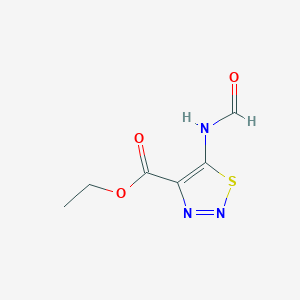

![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
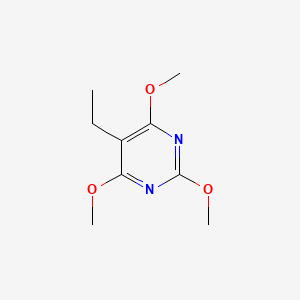
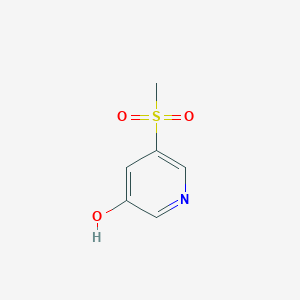
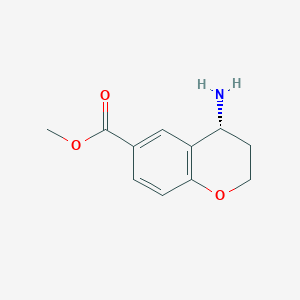
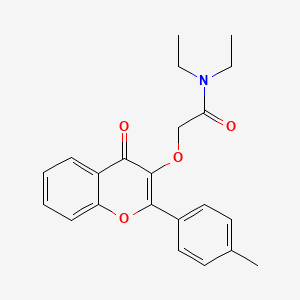
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
